molecular formula C11H17F5N2O2 B13664808 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate

4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate

Cat. No.: B13664808
M. Wt: 304.26 g/mol
InChI Key: OTUHAGHMFURAOD-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C11H17F5N2O2. It is known for its unique structure, which includes a piperidine ring substituted with a difluoropyrrolidine group and a trifluoroacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate typically involves the reaction of piperidine with 3,3-difluoropyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The resulting intermediate is then treated with trifluoroacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The difluoropyrrolidine group is known to interact with enzymes and receptors, potentially inhibiting their activity. The trifluoroacetate moiety enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluoropyrrolidin-1-yl)piperidine hydrochloride
  • 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride

Uniqueness

Compared to similar compounds, 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate offers enhanced stability and bioavailability due to the presence of the trifluoroacetate group. This makes it a valuable compound in medicinal chemistry and other scientific research applications .

Properties

Molecular Formula

C11H17F5N2O2

Molecular Weight

304.26 g/mol

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)piperidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H16F2N2.C2HF3O2/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;3-2(4,5)1(6)7/h8,12H,1-7H2;(H,6,7)

InChI Key

OTUHAGHMFURAOD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC(C2)(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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